molecular formula C22H20ClN3O4S B12461373 4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid

4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid

Cat. No.: B12461373
M. Wt: 457.9 g/mol
InChI Key: QSIQGEFSBSVMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[44]non-2-en-1-yl}benzoic acid is a complex organic compound with a unique structure that includes a spirocyclic core, a chlorophenyl group, and a carboxymethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the functional groups. One common approach is to start with a suitable spirocyclic precursor and introduce the chlorophenyl and carboxymethylsulfanyl groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxymethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce primary or secondary amines.

Scientific Research Applications

4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Properties

Molecular Formula

C22H20ClN3O4S

Molecular Weight

457.9 g/mol

IUPAC Name

4-[2-(carboxymethylsulfanyl)-4-(4-chlorophenyl)imino-1,3-diazaspiro[4.4]non-2-en-1-yl]benzoic acid

InChI

InChI=1S/C22H20ClN3O4S/c23-15-5-7-16(8-6-15)24-20-22(11-1-2-12-22)26(21(25-20)31-13-18(27)28)17-9-3-14(4-10-17)19(29)30/h3-10H,1-2,11-13H2,(H,27,28)(H,29,30)

InChI Key

QSIQGEFSBSVMNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=NC3=CC=C(C=C3)Cl)N=C(N2C4=CC=C(C=C4)C(=O)O)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.